molecular formula C11H14FNO B6152553 N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline CAS No. 1154385-82-6

N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline

Cat. No.: B6152553
CAS No.: 1154385-82-6
M. Wt: 195.2
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Description

N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline is an aromatic amine featuring a cyclopropylmethyl group attached to the nitrogen of an aniline ring, with a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. The cyclopropylmethyl group introduces steric constraints and unique electronic effects, while the fluorine and methoxy substituents modulate the aromatic ring’s reactivity and polarity .

Properties

CAS No.

1154385-82-6

Molecular Formula

C11H14FNO

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylmethyl group and the fluorine atom play crucial roles in enhancing the compound’s binding affinity and selectivity towards these targets. The methoxy group further modulates the compound’s electronic properties, influencing its reactivity and stability .

Comparison with Similar Compounds

Structural Analogs in Pesticidal Chemistry

lists several N-substituted benzamides and carboxamides with pesticidal activity, such as cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) and flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide). Key comparisons include:

  • Substituent Effects : Cyprofuram’s cyclopropanecarboxamide group shares steric similarities with the cyclopropylmethyl group in the target compound. However, the target’s aniline backbone differs from cyprofuram’s carboxamide, likely altering hydrogen-bonding capacity and bioavailability.
  • Electronic Profile : The 3-fluoro and 4-methoxy groups in the target compound create a mixed electronic environment (electron-withdrawing fluorine and electron-donating methoxy), contrasting with cyprofuram’s chloro and furanyl groups, which are more uniformly electron-withdrawing .
Table 1: Substituent Comparison with Pesticidal Analogs
Compound Core Structure N-Substituent Aromatic Substituents Application
Target Compound Aniline Cyclopropylmethyl 3-fluoro, 4-methoxy Not specified
Cyprofuram Carboxamide Cyclopropane 3-chlorophenyl, tetrahydrofuran Pesticide
Flutolanil Benzamide Isopropoxy 3-(1-methylethoxy), trifluoromethyl Fungicide

Electronic and Steric Effects

  • Cyclopropylmethyl vs. Other N-Substituents : describes N-[o-[o-((Trimethylsilyl)methyl)phenyl)cyclopropylmethyl]methylamine (Compound 21), which shares a cyclopropylmethyl group but includes a silyl moiety. The target compound’s lack of silyl groups may reduce steric bulk while maintaining the cyclopropane’s strain-induced reactivity .
  • Fluoro vs.

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